2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Overview
Description
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose derivatives involves complex chemical reactions. Key strategies include the use of protective groups, such as benzoyl and allyl derivatives, to modify specific hydroxyl groups on the D-mannopyranoside molecule. These modifications facilitate the subsequent introduction of desired functional groups or structural elements. For example, the synthesis of various methyl ethers of methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside demonstrates the manipulation of the mannopyranoside structure to achieve specific chemical functionalities (Nasir-ud-din, D. A. Jeanloz, & R. Jeanloz, 1974).
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose and its derivatives is critical for understanding their chemical behavior. Single crystal X-ray analysis provides insights into their crystalline structure, revealing how intermolecular interactions, such as N–H⋯O, C–H⋯O, and C–H⋯π interactions, stabilize the crystal lattice. These structural analyses are essential for predicting reactivity and designing subsequent chemical reactions (O. Srinivas et al., 2004).
Chemical Reactions and Properties
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose undergoes a variety of chemical reactions, demonstrating a wide range of chemical properties. Stereospecificity is a notable feature, as seen in the O→N acyl migration in tetra-O-benzoyl-β-D-mannopyranosylamine, showcasing the compound's specific reactivity based on its stereochemistry. This stereospecific behavior is essential for the synthesis of structurally complex molecules (J. Sproviero, 1973).
Scientific Research Applications
Synthesis of Branched Mannooligosaccharides : It serves as a glycosyl donor in the synthesis of branched mannooligosaccharides with labeled terminal mannose units, which are useful in studying carbohydrate-based interactions in biological systems (Ivlev et al., 2005).
Influence on Anomeric Equilibrium : The modification of protecting groups in 2,3,4,6-tetra-O-benzoyl-D-mannopyranose, such as replacing the 4- and 6-O-benzyl ethers with a 4,6-O-benzylidene acetal, can significantly influence the population of the α-anomer, an important aspect in carbohydrate chemistry (Sharma, Bohé, & Crich, 2012).
Chemical Synthesis of Polysaccharides : This compound is used in the chemical synthesis of various polysaccharides, including branched stereoregular polysaccharides like 4-O-α-D-mannopyranosyl-(1→6)-α-D-mannopyranan, which have potential applications in polymer science and chemical synthesis (Kobayashi, Nomura, & Okada, 1993).
Synthesis of Thiocellobiose and Thiosophorose : 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is used as an intermediate in the synthesis of thiocellobiose and thiosophorose, showcasing its importance in the synthesis of unique carbohydrate derivatives (Hamacher, 1984).
Pharmaceutical Research Applications : The synthesized 4-thio-dD-mannose from 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose has potential applications in pharmaceutical research, indicating its significance in drug development and medicinal chemistry (Shah, Bose, & Bahl, 1979).
properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDYAJBVISGNLC-FUDYUEBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921103 | |
Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose | |
CAS RN |
113544-59-5 | |
Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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